molecular formula C5H9N5O B12894847 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide

2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide

Cat. No.: B12894847
M. Wt: 155.16 g/mol
InChI Key: BAUROVJHJKYWSR-UHFFFAOYSA-N
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Description

2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with amino groups at positions 4 and 5, and an acetamide group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions such as temperature, pressure, and catalysts to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include nitro-pyrazole derivatives, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies have shown that it can bind to enzyme active sites, altering their activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Diamino-1H-pyrazol-1-yl)acetamide is unique due to the presence of both amino groups and an acetamide group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2-(4,5-diaminopyrazol-1-yl)acetamide

InChI

InChI=1S/C5H9N5O/c6-3-1-9-10(5(3)8)2-4(7)11/h1H,2,6,8H2,(H2,7,11)

InChI Key

BAUROVJHJKYWSR-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)N)CC(=O)N

Origin of Product

United States

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